Benzyl 5-bromo-2,4-difluorobenzoate
Description
Benzyl 5-bromo-2,4-difluorobenzoate is a fluorinated aromatic ester derivative with the molecular formula C₁₄H₉BrF₂O₂. It is structurally derived from 5-bromo-2,4-difluorobenzoic acid (CAS 651027-08-6), a key intermediate in agrochemical and pharmaceutical synthesis due to its halogen- and fluorine-substituted aromatic core . The benzyl ester group enhances lipophilicity, making it advantageous in drug delivery systems or as a protective group in organic synthesis.
Properties
Molecular Formula |
C14H9BrF2O2 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
benzyl 5-bromo-2,4-difluorobenzoate |
InChI |
InChI=1S/C14H9BrF2O2/c15-11-6-10(12(16)7-13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZSZKOSOGZXVSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2F)F)Br |
Origin of Product |
United States |
Preparation Methods
Halogenated Aromatic Intermediate Synthesis
- Starting Materials : 5-bromo-2-hydroxybenzaldehyde or 4-bromofluorobenzene are commonly used precursors.
- Grignard Reaction : Preparation of 4-fluorophenyl Grignard reagent by reacting 4-bromofluorobenzene with magnesium in dry tetrahydrofuran (THF) at low temperature (~5°C) allows for nucleophilic aromatic substitution on electrophilic aromatic substrates such as 5-cyanophthalide or 2,4-dimethylbenzaldehyde derivatives.
- Example : 4-fluorophenyl halide reacts with 5-cyanophthalide to form intermediates that are subsequently reduced with sodium borohydride in ethanol, yielding benzyl alcohol derivatives.
Functional Group Transformations
- Oxidation and Reduction :
- Oxidants such as manganese dioxide or other suitable agents are employed to oxidize benzyl alcohol intermediates to aldehydes or ketones.
- Reducing agents convert aldehydes to alcohols or amines, depending on the desired intermediate.
- Cyclization and Condensation :
Esterification to Form Benzyl Ester
- Esterification :
- The benzoic acid derivatives bearing bromine and fluorine substituents are reacted with benzyl alcohol under acidic conditions or using coupling reagents to form benzyl esters.
- Typical conditions involve acid catalysis or use of activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
- Purification :
Representative Reaction Scheme (Summarized)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Grignard Formation | 4-bromofluorobenzene + Mg in dry THF at 5°C | 4-fluorophenyl Grignard reagent | Low temperature to control reactivity |
| 2 | Nucleophilic Aromatic Substitution | Addition to 5-cyanophthalide | Intermediate benzyl alcohol derivative | Followed by reduction |
| 3 | Reduction | Sodium borohydride in ethanol | Benzyl alcohol intermediate | Room temperature, overnight stirring |
| 4 | Cyclization | p-Toluenesulfonic acid catalyst, heating (e.g., 80°C) | Isobenzofuran ring-containing intermediate | Acid-catalyzed condensation |
| 5 | Oxidation | Manganese dioxide or equivalent | Benzaldehyde or ketone intermediate | Selective oxidation |
| 6 | Esterification | Benzyl alcohol, acid catalyst or coupling agents | This compound (target) | Purification by chromatography/recrystallization |
Research Findings and Data
- Yield and Efficiency : The multi-step synthesis typically achieves high yields at each stage, with overall yields suitable for industrial scale-up. For example, the reduction of nitrated intermediates to amino compounds can reach yields of 90% or higher, and esterification steps generally exceed 80% yield.
- Reaction Control : Use of low temperatures during Grignard reagent formation and controlled acid catalysis during condensation steps improves selectivity and reduces side reactions.
- Purification : Chromatographic techniques combined with recrystallization from ethanol afford high purity products, confirmed by spectroscopic methods (NMR, IR, MS).
Comparative Notes on Preparation Routes
| Aspect | Route Using Grignard + Esterification | Route Using Direct Esterification of Acid | Notes |
|---|---|---|---|
| Complexity | Multi-step, requires organometallics | Fewer steps, but may require harsh conditions | Grignard route offers selectivity |
| Yield | High per step, overall moderate | Moderate to high | Grignard route favored for fluorinated substrates |
| Industrial Suitability | Suitable with proper control | Simpler but may have selectivity issues | Grignard route preferred for scale-up |
| Purification | Chromatography + recrystallization | Crystallization or distillation | Similar purification approaches |
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted benzoates, azides, thiocyanates, and coupled aromatic compounds .
Scientific Research Applications
Benzyl 5-bromo-2,4-difluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Benzyl 5-bromo-2,4-difluorobenzoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzoate ring influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares benzyl 5-bromo-2,4-difluorobenzoate with structurally related esters, focusing on substituents, molecular weight, and applications:
Key Observations:
Substituent Effects :
- Halogen Position : Bromine at C5 and fluorine at C2/C4 are conserved in most analogs, critical for electronic modulation (e.g., directing electrophilic substitution) .
- Ester Group : Methyl esters (e.g., C₈H₅BrF₂O₂) offer lower molecular weight and higher volatility, whereas benzyl/tert-butyl esters improve stability and lipophilicity .
Benzyl esters are prone to hydrogenolysis, facilitating deprotection in catalytic hydrogenation—a feature absent in tert-butyl esters .
Purity and Safety :
- Methyl 5-bromo-2,4-difluorobenzoate is synthesized with 93–99% purity via bromination in sulfuric acid , while benzyl analogs may require more specialized silylation or esterification protocols (e.g., as in ).
- Hazard profiles (e.g., H315, H319 for methyl ester ) suggest similar risks for benzyl derivatives, though benzyl groups may introduce additional flammability concerns.
Q & A
Q. What are the optimized synthetic routes for Benzyl 5-bromo-2,4-difluorobenzoate?
- Methodological Answer : A high-yield synthesis involves bromination of 2,4-difluorobenzoic acid derivatives. For example, bromination of 2,4-difluorobenzonitrile using HBr in aqueous H₂SO₄ at 60–80°C yields 5-bromo-2,4-difluorobenzoic acid (93–99% purity) . Subsequent esterification with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or enzyme-mediated methods) produces the benzyl ester. Key parameters include stoichiometric control of brominating agents and reaction temperature optimization to minimize side products.
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, ¹⁹F for fluorine). For example, ¹⁹F NMR can confirm the presence of two distinct fluorine environments at δ -110 to -120 ppm (ortho-fluorine) and δ -100 to -110 ppm (para-fluorine) . Mass spectrometry (EI-MS or HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 327.1 for C₁₄H₉BrF₂O₂).
Q. What purification strategies are effective for removing halogenated byproducts?
- Methodological Answer : Recrystallization in ethanol/water mixtures (70:30 v/v) removes unreacted brominated intermediates. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves esterification byproducts. Solvent selection is critical: polar aprotic solvents (e.g., DMF) improve solubility during recrystallization .
Advanced Research Questions
Q. How do electronic effects influence regioselectivity in bromination of difluorobenzoate precursors?
- Methodological Answer : Bromination at the 5-position is driven by the electron-withdrawing effects of fluorine substituents. The meta-directing nature of fluorine stabilizes the intermediate σ-complex at the 5-position via resonance. Computational studies (DFT calculations) show a 10–15 kcal/mol preference for bromination at the 5-position over alternative sites . Experimental validation involves synthesizing and comparing isomers via NOESY NMR or X-ray crystallography.
Q. What catalytic mechanisms enhance esterification efficiency in synthesizing this compound?
- Methodological Answer : Acid-catalyzed esterification (H₂SO₄) proceeds via protonation of the carbonyl oxygen, increasing electrophilicity. Enzyme-mediated methods (e.g., lipases in non-aqueous media) offer regioselectivity and milder conditions. For example, Candida antarctica lipase B achieves >90% conversion in 24 hours at 40°C . Kinetic studies (e.g., Michaelis-Menten models) optimize enzyme-substrate ratios.
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : The bromine atom enables Suzuki-Miyaura cross-coupling for biaryl synthesis, while fluorine enhances metabolic stability. For example, coupling with pyridinylboronic acids generates fluorinated kinase inhibitors. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., fluorine’s electronegativity) with target binding affinity . Toxicity screening (e.g., BrdU assays ) evaluates proliferative effects in cell models.
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
